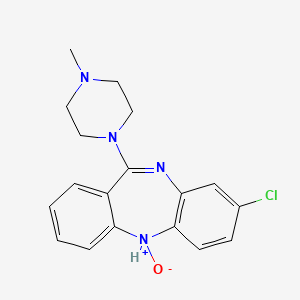

Clozapine 5-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Clozapine 5-oxide, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic medication. This compound is particularly notable for its role as a ligand in Designer Receptors Exclusively Activated by Designer Drugs (DREADD) technology, which allows for the selective activation of G-protein-coupled receptors in genetically modified organisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Clozapine 5-oxide can be synthesized through the oxidation of clozapine. One common method involves dissolving clozapine in dimethyl sulfoxide (DMSO) and then adding an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out at room temperature and protected from light to prevent degradation of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Clozapine 5-oxide primarily undergoes oxidation and reduction reactions. It can be reduced back to clozapine in vivo, which is a significant consideration in its use in DREADD technology .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in DMSO at room temperature.

Reduction: Biological reduction in vivo, often involving enzymatic pathways.

Major Products

Oxidation: this compound.

Reduction: Clozapine.

Wissenschaftliche Forschungsanwendungen

Clozapine 5-oxide is extensively used in neuroscience research due to its role in DREADD technology. This technology allows researchers to selectively activate or inhibit specific neurons in genetically modified animals, providing insights into neural circuits and behavior . Additionally, this compound has applications in studying the pharmacokinetics and pharmacodynamics of clozapine and its metabolites .

Wirkmechanismus

Clozapine 5-oxide exerts its effects by binding to and activating DREADD receptors, which are modified G-protein-coupled receptors. These receptors are engineered to respond exclusively to this compound, allowing for precise control over cellular signaling pathways. The activation of these receptors can modulate various intracellular signaling cascades, including those involving cyclic AMP (cAMP) and phosphoinositide .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clozapine: The parent compound, used as an antipsychotic medication.

Compound 21: Another DREADD agonist with similar applications but different pharmacokinetic properties.

Uniqueness

Clozapine 5-oxide is unique in its ability to be selectively used in DREADD technology, providing a high degree of control over receptor activation. Unlike clozapine, which has significant pharmacological effects, this compound is designed to be biologically inert except for its interaction with DREADD receptors .

Eigenschaften

CAS-Nummer |

1347975-16-9 |

|---|---|

Molekularformel |

C18H19ClN4O |

Molekulargewicht |

342.8 g/mol |

IUPAC-Name |

3-chloro-6-(4-methylpiperazin-1-yl)-11-oxido-11H-benzo[b][1,4]benzodiazepin-11-ium |

InChI |

InChI=1S/C18H19ClN4O/c1-21-8-10-22(11-9-21)18-14-4-2-3-5-16(14)23(24)17-7-6-13(19)12-15(17)20-18/h2-7,12,23H,8-11H2,1H3 |

InChI-Schlüssel |

VIYZIEMPGBOGLI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)[NH+](C4=CC=CC=C42)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)

![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

![5-methyl-N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine](/img/structure/B14143405.png)

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)

![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)